triptogelin C-1
Descripción
Triptogelin C-1 is a bioactive sesquiterpene compound isolated from Tripterygium regelii and Celastrus orbiculatus . It belongs to a class of triterpenoid derivatives characterized by complex esterifications with acetyl (OAc) and benzoyl (OBz) groups. Structural elucidation via NMR spectroscopy reveals its amorphous nature and a pentacyclic backbone substituted with three acetyl groups (δH 1.61, 2.03, 2.13) and one benzoyl moiety (δH 7.43–8.04) .
Propiedades
Fórmula molecular |
C28H36O9 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
[(1S,2R,4S,5R,6R,7S,9R,12R)-4,5,12-triacetyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C28H36O9/c1-15-13-21(33-16(2)29)24(35-18(4)31)27(7)22(36-25(32)19-11-9-8-10-12-19)14-20-23(34-17(3)30)28(15,27)37-26(20,5)6/h8-12,15,20-24H,13-14H2,1-7H3/t15-,20-,21+,22+,23-,24+,27-,28-/m1/s1 |
Clave InChI |
BGJHHQRHKDDKIR-OKPVOZINSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Related Compounds
Structural Similarities and Differences
Triptogelin C-1 is part of a broader family of triterpenoids and sesquiterpenes derived from Tripterygium and Celastrus species. Below is a comparative analysis of its structural and functional attributes against key analogs:
Table 1: Structural and Functional Comparison of Triptogelin C-1 with Analogues
*Note: The molecular formula of triptogelin C-1 is inferred from its NMR data () and structural analogs (e.g., triptogelin D-1: C₂₈H₃₆O₉ ), suggesting a similar scaffold with additional ester groups.
Functional Divergence and Mechanisms
- Anticancer Activity : While triptogelin C-1 and pristimerin both induce cancer cell death, their mechanisms differ. Pristimerin activates Bax and PARP-1 via ROS, targeting mitochondria , whereas triptogelin C-1’s exact pathway remains unclear but may involve ester group-mediated interactions with cellular targets .
- Structural Influence on Bioactivity: The acetyl/benzoyl groups in triptogelin C-1 likely enhance its solubility and binding affinity to enzymes like α-glucosidase, compared to non-esterified triterpenes such as celastrol .
Q & A
Q. How can triptogelin C-1 be reliably identified and characterized in plant extracts?
To confirm the presence of triptogelin C-1, researchers should employ nuclear magnetic resonance (NMR) spectroscopy, focusing on key signals such as δH 5.58 (s, H-2) and δC 71.2 (C-1) in CDCl₃, as well as mass spectrometry for molecular weight validation . High-performance liquid chromatography (HPLC) coupled with UV-vis detection can further isolate and quantify the compound. Cross-referencing with literature databases (e.g., PubMed, SciFinder) ensures alignment with established spectral data .
Q. What experimental protocols are recommended for synthesizing triptogelin C-1 derivatives?
Derivatization should begin with functional group analysis (e.g., acetyloxy groups at δ 1.61–2.13 ppm) to identify reactive sites. Semi-synthetic modifications, such as ester hydrolysis or alkylation, require inert atmospheres and controlled temperatures. Detailed synthetic procedures, including solvent systems and catalyst ratios, must be documented in the Materials and Methods section to enable replication . Supportive information (e.g., NMR spectra of intermediates) should be archived in supplementary files .
Q. How should researchers design initial bioactivity screens for triptogelin C-1?
Use α-glucosidase inhibition assays (as demonstrated in Celastrus orbiculatus studies) with positive controls like acarbose. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out non-specific effects. Statistical validation (ANOVA, p < 0.05) and triplicate replicates ensure robustness .
Advanced Research Questions
Q. What structural features of triptogelin C-1 correlate with its bioactivity, and how can this guide SAR studies?
The tricyclic core (C-1 to C-11) and acetyloxy substituents (e.g., OAc at δ 170.2 ppm) are hypothesized to mediate α-glucosidase binding. Molecular docking simulations (AutoDock Vina) against the enzyme’s active site can identify key interactions. Mutagenesis studies (e.g., site-directed mutations in α-glucosidase) validate predicted binding residues. Comparative analysis with analogs (e.g., triptogelin A/B) isolates critical functional groups .
Q. How can contradictory data on triptogelin C-1’s mechanism of action be resolved?
Conflicting results (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions (pH, temperature) or compound purity. Researchers should:
Q. What advanced techniques are suitable for elucidating triptogelin C-1’s pharmacokinetic profile?
- ADME Studies : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability tests.
- In Vivo Tracking : Radiolabel triptogelin C-1 with ¹⁴C at C-9 (δH 4.96 ppm) to monitor tissue distribution in rodent models .
- Pharmacodynamic Modeling : Integrate LC-MS/MS plasma concentration data with inhibitory activity to establish PK/PD relationships .
Methodological and Analytical Considerations
Q. How should researchers address challenges in isolating triptogelin C-1 from complex matrices?
Combine silica gel chromatography with gradient elution (hexane:EtOAc 10:1 → 1:1) followed by preparative TLC. Countercurrent chromatography (CCC) improves resolution of oxygenated diterpenes. Purity must be confirmed via melting point analysis and ¹³C-NMR peak integration .
Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity data?
Non-linear regression models (e.g., GraphPad Prism) for IC₅₀ determination, with bootstrapping to estimate confidence intervals. For multi-variable assays (e.g., cytotoxicity vs. efficacy), multivariate ANOVA (MANOVA) identifies significant interactions .
Q. How can researchers ensure ethical compliance in preclinical studies involving triptogelin C-1?
Adhere to NIH guidelines for animal welfare (e.g., ARRIVE 2.0) and obtain institutional review board (IRB) approval. Document euthanasia methods, sample sizes, and randomization protocols in the Preclinical Studies section .
Literature and Data Management
Q. What strategies enhance the reproducibility of triptogelin C-1 research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
